molecular formula C13H19I B14730331 1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene CAS No. 5182-64-9

1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene

Cat. No.: B14730331
CAS No.: 5182-64-9
M. Wt: 302.19 g/mol
InChI Key: UAORYLMGEFDHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene is an organic compound with the molecular formula C13H19I. It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl, iodine, and methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene typically involves the iodination of 1-tert-butyl-3,4,5-trimethylbenzene. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include azides, nitriles, and various organometallic compounds.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include hydrocarbons and alcohols.

Scientific Research Applications

1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene is used in various scientific research applications, including:

    Organic Synthesis: As a precursor for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.

    Material Science: As a building block for the synthesis of novel materials with unique properties.

    Chemical Biology: In the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-donating effects of the tert-butyl and methyl groups. This activation facilitates electrophilic substitution reactions, where the iodine atom can be replaced by other electrophiles. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3,4,5-trimethylbenzene: Lacks the iodine substituent, making it less reactive in substitution reactions.

    1-tert-Butyl-2,3,4,5-tetramethylbenzene: Contains an additional methyl group, altering its reactivity and steric properties.

    2-Iodo-1,3,5-trimethylbenzene: Lacks the tert-butyl group, affecting its electron-donating properties and reactivity.

Uniqueness

1-tert-Butyl-2-iodo-3,4,5-trimethylbenzene is unique due to the presence of both the bulky tert-butyl group and the reactive iodine atom. This combination provides a balance of steric hindrance and reactivity, making it a valuable compound in various chemical transformations and research applications.

Properties

CAS No.

5182-64-9

Molecular Formula

C13H19I

Molecular Weight

302.19 g/mol

IUPAC Name

1-tert-butyl-2-iodo-3,4,5-trimethylbenzene

InChI

InChI=1S/C13H19I/c1-8-7-11(13(4,5)6)12(14)10(3)9(8)2/h7H,1-6H3

InChI Key

UAORYLMGEFDHLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)I)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.